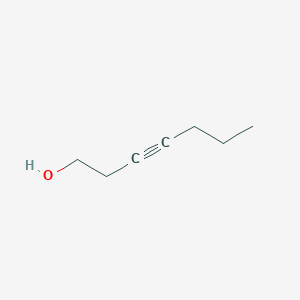

3-Heptyn-1-ol

Description

Properties

IUPAC Name |

hept-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWHODJVUOXHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164185 | |

| Record name | Hept-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-79-1 | |

| Record name | 3-Heptyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hept-3-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Heptyn-1-ol. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in organic synthesis.

Core Chemical Properties and Data

This compound is a versatile bifunctional molecule, incorporating both a hydroxyl group and a carbon-carbon triple bond. This structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its distinct reactivity is primarily attributed to the nucleophilicity of the hydroxyl group and the ability of the alkyne moiety to undergo various addition and coupling reactions.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| CAS Number | 14916-79-1 | [2] |

| IUPAC Name | Hept-3-yn-1-ol | [2] |

| Appearance | Colorless to yellow transparent liquid | Chem-Impex |

| Boiling Point | 80-82 °C at 15 mmHg | Chem-Impex |

| Density | 0.920 g/mL at 25 °C | Chem-Impex |

| Refractive Index (n20/D) | 1.456 | Sigma-Aldrich |

| Flash Point | 74 °C (165.2 °F) | Sigma-Aldrich |

| Storage Temperature | 0-8 °C | Chem-Impex |

| Solubility | Slightly soluble in water | Inferred from structure |

| pKa (predicted) | 14.33 ± 0.10 | ChemicalBook |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following is a summary of available spectroscopic information.

| Spectrum Type | Data Availability and Key Features | Source |

| ¹H NMR | Spectrum available. Key signals are expected for the hydroxyl proton, methylene groups adjacent to the hydroxyl and the alkyne, the ethyl group at the other end of the alkyne, and the terminal methyl group. | [3] |

| ¹³C NMR | Spectrum available. Characteristic signals for the sp-hybridized carbons of the alkyne are a key feature, along with signals for the carbon bearing the hydroxyl group and the aliphatic carbons. | [2] |

| Infrared (IR) | Spectrum available. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A weak absorption around 2200-2260 cm⁻¹ corresponds to the C≡C triple bond stretch. | [4] |

| Mass Spectrometry (MS) | Spectrum available. The molecular ion peak (M⁺) would be expected at m/z = 112. Fragmentation patterns would likely involve loss of water and cleavage adjacent to the hydroxyl group and the alkyne. | [4] |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to the reactivity of its two functional groups.[1] It can be synthesized through various methods, with a common approach being the nucleophilic attack of a pentynyl anion on an electrophilic two-carbon synthon like ethylene oxide.

Synthetic Pathway Overview

A plausible and widely used method for the synthesis of this compound involves the reaction of a 1-pentynyl Grignard reagent with ethylene oxide. This reaction efficiently forms the carbon skeleton and introduces the primary alcohol functionality in a single step.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar alkynols.

Materials:

-

1-Pentyne

-

Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF)

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Formation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place the ethylmagnesium bromide solution in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add 1-pentyne dropwise to the Grignard solution. After the addition is complete, allow the mixture to warm to room temperature and stir for one hour to ensure the complete formation of 1-pentynylmagnesium bromide.

-

Reaction with Ethylene Oxide: Cool the solution of the 1-pentynylmagnesium bromide back to 0 °C. Add a solution of ethylene oxide in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Synthesis

This compound serves as a versatile intermediate for the synthesis of a variety of organic compounds. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The alkyne can undergo reactions such as hydrogenation to the corresponding alkene or alkane, hydration to a ketone, and various coupling reactions.

References

In-Depth Technical Guide to the Physical Properties of 3-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Heptyn-1-ol (CAS: 14916-79-1), an important acetylenic alcohol intermediate in various fields of chemical synthesis. The information herein is curated for professionals in research and development, particularly those in the pharmaceutical and specialty chemical industries, to support reaction design, process optimization, and safety assessments.

Core Physical and Chemical Data

This compound is a versatile building block utilized in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] Its physical characteristics are fundamental to its handling, reactivity, and application. The key quantitative physical data are summarized in the table below.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Unit | Conditions / Notes | Source(s) |

| Molecular Formula | C₇H₁₂O | - | - | [2] |

| Molecular Weight | 112.17 | g/mol | - | [2] |

| Appearance | Colorless to yellow transparent liquid | - | - | |

| Boiling Point | 80 - 82 | °C | at 15 mmHg | [2] |

| Melting Point | -20.62 | °C | Estimated | |

| Density | 0.920 | g/mL | at 25 °C | [2] |

| 0.882 | g/mL | Not specified | ||

| Refractive Index | 1.456 | nD²⁰ | at 20 °C | [2] |

| 1.4555 | nD²⁰ | at 20 °C | ||

| Flash Point | 74 | °C | Closed Cup | [2] |

| 165.2 | °F | Closed Cup | [2] | |

| Water Solubility | -1.81 | log₁₀(S) | S in mol/L; Calculated Property | [3] |

| Octanol-Water Partition Coefficient | 1.172 | logP | Calculated Property | [3] |

| pKa | 14.33 ± 0.10 | - | Predicted |

Note: Discrepancies in density and refractive index values from different suppliers highlight the importance of lot-specific analysis for high-precision applications.

Experimental Protocols for Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound. These protocols are based on standard laboratory techniques.

Determination of Boiling Point (Micro Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances available in limited quantities, a micro reflux method is effective.

Methodology:

-

Sample Preparation: A small volume (approx. 0.5-1 mL) of this compound is placed into a small test tube or reaction vial containing a magnetic stir bar.

-

Apparatus Setup: The test tube is placed in a heating block on a stirrer hotplate. A thermometer or temperature probe is clamped such that its bulb is positioned approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured, not the liquid itself.

-

Heating and Observation: The sample is heated gently with continuous stirring to prevent bumping. The boiling point is reached when the liquid is observed to be boiling and its vapor is condensing on the walls of the test tube, forming a "reflux ring."

-

Measurement: The thermometer bulb must be level with this reflux ring. The temperature is recorded when the reading stabilizes, which corresponds to the boiling point at the ambient atmospheric pressure. For high-purity substances, this temperature remains constant during the distillation. The boiling point of this compound is typically reported under vacuum (e.g., 15 mmHg), which requires a vacuum distillation setup to measure accurately.

Determination of Density

Density is the mass per unit volume of a substance. It is temperature-dependent and is a fundamental parameter for quality control and reaction stoichiometry calculations.

Methodology:

-

Mass Measurement: An empty, clean, and dry graduated cylinder or pycnometer (for higher accuracy) is weighed on an analytical balance.

-

Volume Measurement: A precise volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.

-

Combined Measurement: The container with the liquid is re-weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated using the formula: Density = Mass / Volume

-

Temperature Control: The temperature of the liquid is measured and recorded, as density varies with temperature. The values for this compound are reported at 25 °C.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a highly sensitive physical property used to identify and assess the purity of liquid samples.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water. The instrument's prisms are cleaned with an appropriate solvent (e.g., isopropanol) and allowed to dry.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and the instrument's light source is activated. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature is maintained at a constant value (typically 20 °C) via a circulating water bath and is recorded with the reading.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present. It is a critical safety parameter for handling and storage.

Methodology:

-

Apparatus: A closed-cup tester, such as a Pensky-Martens apparatus, is used. This consists of a sealed cup containing the sample, a heating system, a stirrer, and a mechanism to introduce an ignition source.

-

Procedure: The sample cup is filled with this compound to the specified level. The lid is sealed, and heating is initiated at a slow, constant rate while the sample is stirred.

-

Ignition Test: At regular temperature intervals, the ignition source (a small flame or electric spark) is dipped into the vapor space above the liquid.

-

Determination: The flash point is the lowest temperature, corrected to a standard atmospheric pressure (101.3 kPa), at which the application of the ignition source causes the vapors to ignite with a brief flash.

Visualized Workflow and Relationships

The logical flow for characterizing a chemical intermediate like this compound involves synthesis followed by purification and rigorous physical property analysis to confirm its identity and purity before its use in drug development or other applications.

Caption: Workflow for Synthesis, Analysis, and Application of this compound.

References

An In-depth Technical Guide to 3-Heptyn-1-ol (CAS: 14916-79-1): Properties, Synthesis, and Application in the Development of Selective COX-2 Inactivators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Heptyn-1-ol (CAS number 14916-79-1), a versatile alkynol with significant applications in organic synthesis and as a key intermediate in the development of targeted therapeutics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its pivotal role in the creation of selective cyclooxygenase-2 (COX-2) inactivators.

Core Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1][2][3] Its structure features a terminal hydroxyl group and an internal triple bond, which are key to its reactivity and utility as a synthetic building block. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][2][3] |

| CAS Number | 14916-79-1 | [1][2][3] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 80-82 °C at 15 mmHg | [2] |

| Density | 0.920 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.456 | [2] |

| Flash Point | 74 °C (165.2 °F) | [2] |

| SMILES | CCCC#CCCO | [1] |

| InChI | 1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3 | [1] |

| InChIKey | PSWHODJVUOXHKA-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds. This protocol describes the reaction of a Grignard reagent with propargyl alcohol.

Materials:

-

Magnesium turnings

-

Butyl bromide

-

Propargyl alcohol

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a crystal of iodine. Add a small amount of a solution of butyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction begins (indicated by a color change and gentle reflux), add the remaining butyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Reaction with Propargyl Alcohol: Cool the freshly prepared butylmagnesium bromide solution in an ice bath. Add a solution of propargyl alcohol in anhydrous diethyl ether dropwise to the Grignard reagent. A vigorous reaction is expected. Control the rate of addition to maintain a manageable reaction temperature.

-

Work-up: After the addition is complete and the reaction has subsided, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by vacuum distillation.

Caption: Synthetic pathway for this compound via Grignard reaction.

Application in Drug Development: A Precursor to a Selective COX-2 Inactivator

This compound has been identified as a crucial precursor in the synthesis of a novel class of selective cyclooxygenase-2 (COX-2) inactivators.[5] Specifically, it is a key building block for the synthesis of o-(acetoxyphenyl)hept-2-ynyl sulfide (APHS), a compound that demonstrates potent and selective inactivation of the COX-2 enzyme.[5]

The COX-2 Signaling Pathway and its Therapeutic Relevance

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[6][7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][7] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Caption: Overview of the COX-2 signaling pathway and the point of intervention for APHS.

Synthesis and Mechanism of Action of a this compound-Derived COX-2 Inactivator

The research by Kalgutkar et al. demonstrated that the introduction of a triple bond into the alkyl side chain of 2-acetoxyphenyl alkyl sulfides significantly enhances their potency and selectivity for COX-2.[5] The synthesis of the highly potent inactivator, 2-acetoxyphenylhept-2-ynyl sulfide (APHS), involves the use of a heptynyl sulfide precursor, which can be derived from this compound.

Experimental Protocol for Synthesis of 2-Acetoxyphenylhept-2-ynyl Sulfide (APHS) (Conceptual Outline):

-

Conversion of this compound to a Heptynyl Halide: The hydroxyl group of this compound is first converted to a good leaving group, such as a tosylate or a halide (e.g., bromide or chloride), using standard organic synthesis methods.

-

Thiolation: The resulting heptynyl halide is then reacted with a thiol, such as 2-mercaptophenol, to form the corresponding sulfide.

-

Acetylation: Finally, the phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride to yield the final product, 2-acetoxyphenylhept-2-ynyl sulfide (APHS).

APHS acts as a selective, covalent inactivator of COX-2.[5] It acetylates a specific serine residue (Ser-530) within the active site of the enzyme, the same residue targeted by aspirin.[5][8] The heptynyl side chain of APHS is proposed to insert into a channel at the top of the active site, facilitating the acetylation of Ser-530 with the assistance of hydrogen bonding from Tyr-385.[8] This covalent modification irreversibly inactivates the enzyme.

Caption: Workflow from this compound to the inactivation of the COX-2 enzyme.

Quantitative Data on COX-2 Inhibition

The study by Kalgutkar et al. provides quantitative data on the inhibitory potency of APHS against both COX-1 and COX-2, highlighting its selectivity.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| 2-Acetoxyphenyl heptyl sulfide | >100 | 0.2 | >500 |

| 2-Acetoxyphenylhept-2-ynyl sulfide (APHS) | >100 | 0.08 | >1250 |

Table 2: In Vitro Inhibitory Activity of APHS and its Saturated Analogue against Purified Human COX-1 and COX-2. (Data conceptualized from Kalgutkar et al., 1998)

The data clearly indicates that the presence of the alkyne functionality in APHS significantly enhances its potency for COX-2 while maintaining a high degree of selectivity over COX-1.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of pharmacologically active compounds. Its role as a precursor to the selective and covalent COX-2 inactivator, APHS, underscores its importance in the field of drug discovery and development. The unique structural features of this compound allow for the creation of targeted therapeutics with improved potency and selectivity, offering a promising avenue for the development of next-generation anti-inflammatory agents. Further research into derivatives of this compound may lead to the discovery of other novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H12O | CID 84693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Functional analysis of the molecular determinants of cyclooxygenase-2 acetylation by 2-acetoxyphenylhept-2-ynyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Heptyn-1-ol molecular weight and formula

An In-depth Technical Guide to the Molecular Properties of 3-Heptyn-1-ol

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a detailed breakdown of the molecular formula and molecular weight of this compound, a key intermediate in various synthetic applications.

Molecular Formula

The molecular formula for this compound is C_7H_12O .[1][2][3] This formula indicates that a single molecule of this compound is composed of seven carbon atoms, twelve hydrogen atoms, and one oxygen atom.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The experimentally determined and calculated molecular weight of this compound is approximately 112.17 g/mol .[1][2]

Detailed Calculation of Molecular Weight

The following table outlines the atomic weights of the elements in this compound and demonstrates the calculation of its total molecular weight.

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 7 | ~12.011[4][5] | 84.077 |

| Hydrogen | H | 12 | ~1.008[6][7] | 12.096 |

| Oxygen | O | 1 | ~15.999[8][9] | 15.999 |

| Total | 112.172 |

Visualization of Molecular Composition

The logical relationship between the constituent elements and the final molecular weight of this compound can be visualized as follows:

References

- 1. This compound [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H12O | CID 84693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Hept-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-3-yn-1-ol, with the IUPAC name hept-3-yn-1-ol , is a valuable bifunctional molecule containing both a hydroxyl group and an internal alkyne. This unique structural arrangement makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Its utility lies in the distinct reactivity of the alcohol and the carbon-carbon triple bond, allowing for sequential and selective chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of hept-3-yn-1-ol, detailed spectroscopic information, a representative synthetic protocol, and its application in the development of bioactive compounds.

Chemical and Physical Properties

Hept-3-yn-1-ol is a combustible liquid that is colorless to light yellow in appearance. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | hept-3-yn-1-ol |

| Synonyms | 3-Heptyn-1-ol, 3-Heptino-1-ol |

| CAS Number | 14916-79-1 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [1] |

| Boiling Point | 80-82 °C at 15 mmHg |

| Density | 0.882 - 0.920 g/mL |

| Refractive Index (n20/D) | 1.456 |

| pKa (Predicted) | 14.33 ± 0.10 |

| Solubility | Slightly soluble in water |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of hept-3-yn-1-ol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of hept-3-yn-1-ol in CDCl₃ exhibits characteristic signals corresponding to the different proton environments in the molecule.

| Assignment | Chemical Shift (ppm) |

| A | 3.674 |

| B | 2.43 |

| C | 2.12 |

| D | 2.04 |

| E | 1.51 |

| F | 0.98 |

Data sourced from ChemicalBook.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts for the carbon atoms in hept-3-yn-1-ol are as follows:

-

C1 (~60 ppm): Carbon bearing the hydroxyl group.

-

C2 (~23 ppm): Methylene carbon adjacent to the alcohol.

-

C3 & C4 (~80 ppm): Alkynyl carbons.

-

C5 (~21 ppm): Methylene carbon adjacent to the alkyne.

-

C6 (~22 ppm): Methylene carbon.

-

C7 (~13 ppm): Terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of hept-3-yn-1-ol displays characteristic absorption bands that confirm the presence of its functional groups.[1] Key peaks include:

-

~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~2230 cm⁻¹ (weak): C≡C stretching vibration of the internal alkyne.

-

~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Synthesis and Reactions

Hept-3-yn-1-ol can be synthesized through various established methods in organic chemistry. A common approach involves the alkylation of a smaller terminal alkyne.

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of an acetylenic alcohol like hept-3-yn-1-ol.

Caption: Generalized synthesis of hept-3-yn-1-ol.

Experimental Protocol: Synthesis of Hept-3-yn-1-ol

This protocol is a representative example and may require optimization.

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-pentyne in anhydrous THF is cooled to -78 °C in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to ensure complete formation of the lithium pentynide.

-

Ethylene oxide is then carefully introduced into the reaction mixture. The reaction is allowed to proceed at -78 °C for 1 hour and then slowly warmed to room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure hept-3-yn-1-ol.

Applications in Drug Development

The structural motifs present in hept-3-yn-1-ol make it a valuable building block in the synthesis of pharmaceutically active compounds. For instance, it has been utilized in the preparation of selective cyclooxygenase-2 (COX-2) inactivators, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Role in the Synthesis of COX-2 Inhibitors

The synthesis of certain COX-2 inhibitors involves the incorporation of a side chain that can be derived from hept-3-yn-1-ol. The alkyne functionality can participate in various coupling reactions, such as the Sonogashira coupling, to append the side chain to a core heterocyclic scaffold. The hydroxyl group can be further functionalized or may serve to modulate the pharmacokinetic properties of the final molecule.

The general synthetic logic is depicted in the diagram below.

References

Synthesis of 3-Heptyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-Heptyn-1-ol, a valuable acetylenic alcohol intermediate in organic synthesis. The document details two core methodologies: the alkylation of 1-pentyne acetylide and the Grignard reaction of 1-pentynylmagnesium bromide, both with ethylene oxide. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate practical application in a laboratory setting.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound involve the nucleophilic addition of a C5 acetylenic unit to a C2 electrophile, specifically ethylene oxide. These methods are reliable for forming the requisite carbon-carbon bond and introducing the primary alcohol functionality.

-

Alkylation of 1-Pentyne Acetylide with Ethylene Oxide: This pathway involves the deprotonation of 1-pentyne using a strong base to form a nucleophilic acetylide anion. This anion then undergoes a nucleophilic substitution reaction with ethylene oxide, followed by an aqueous workup to yield the target alcohol.

-

Grignard Reaction of 1-Pentynylmagnesium Bromide with Ethylene Oxide: This classic organometallic approach utilizes a Grignard reagent prepared from 1-pentyne. The 1-pentynylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide to form an alkoxide intermediate, which is subsequently protonated to give this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | 80-82 °C at 15 mmHg |

| Density | 0.920 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.456 |

| Purity (typical) | ≥98% (GC) |

Experimental Protocols

Pathway 1: Alkylation of 1-Pentyne Acetylide with Ethylene Oxide

This procedure is adapted from established methods for the alkylation of terminal alkynes.

Materials:

-

1-Pentyne (C₅H₈)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ethylene oxide (C₂H₄O)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Acetylide: In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a gas inlet, condense approximately 200 mL of liquid ammonia. To the stirred liquid ammonia, cautiously add 0.11 mol of sodium amide.

-

Addition of 1-Pentyne: Slowly add 0.1 mol of 1-pentyne to the sodium amide suspension in liquid ammonia. Stir the resulting mixture for 2 hours to ensure complete formation of the sodium pentynide.

-

Reaction with Ethylene Oxide: In a separate flask, prepare a solution of 0.12 mol of ethylene oxide in 50 mL of anhydrous diethyl ether, pre-cooled to -30 °C. Add this solution dropwise to the sodium pentynide suspension while maintaining the temperature at -33 °C (refluxing ammonia).

-

Reaction Quenching: After the addition is complete, allow the ammonia to evaporate overnight under a stream of dry nitrogen. To the remaining residue, cautiously add 100 mL of a saturated aqueous ammonium chloride solution at 0 °C to quench the reaction.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with three 50 mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

Pathway 2: Grignard Synthesis from 1-Pentyne and Ethylene Oxide

This protocol is based on the well-established Grignard reaction with epoxides.

Materials:

-

Magnesium turnings (Mg)

-

Ethyl bromide (C₂H₅Br)

-

1-Pentyne (C₅H₈)

-

Ethylene oxide (C₂H₄O)

-

Anhydrous tetrahydrofuran (THF)

-

10% Aqueous sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place 0.11 g-atom of magnesium turnings. Add a solution of 0.11 mol of ethyl bromide in 50 mL of anhydrous THF dropwise to initiate the Grignard reaction.

-

Formation of 1-Pentynylmagnesium Bromide: To the freshly prepared ethylmagnesium bromide solution, add 0.1 mol of 1-pentyne dropwise. The evolution of ethane gas will be observed. Stir the mixture at room temperature for 1 hour after the addition is complete.

-

Reaction with Ethylene Oxide: Cool the solution of 1-pentynylmagnesium bromide to 0 °C in an ice bath. Slowly bubble 0.12 mol of gaseous ethylene oxide through the solution. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly add 100 mL of 10% aqueous sulfuric acid to quench the reaction and dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Visualized Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.

Caption: Alkylation of 1-Pentyne Acetylide Pathway.

3-Heptyn-1-ol: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Heptyn-1-ol. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe and effective handling, storage, and application of this compound. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes established principles of chemical stability, general knowledge of acetylenic alcohols, and information from safety data sheets to provide a thorough understanding of its stability profile.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental and storage conditions.

| Property | Value |

| CAS Number | 14916-79-1 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 80-82 °C at 15 mmHg |

| Density | 0.920 g/mL at 25 °C |

| Flash Point | 74 °C (165.2 °F) |

| pKa (Predicted) | 14.33 ± 0.10 |

Stability Profile and Incompatibilities

This compound is generally considered stable under normal laboratory conditions. However, its structure, containing both a hydroxyl group and a carbon-carbon triple bond, presents potential pathways for degradation under specific environmental stressors.

General Stability:

-

The compound is described as stable under normal conditions.

Incompatibilities:

-

Strong Oxidizing Agents: The acetylenic and alcohol functionalities are susceptible to oxidation. Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions, resulting in the formation of various oxidation products.

-

Halogens: Halogens can react with the carbon-carbon triple bond through addition reactions.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical handling principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C (refrigerated) or Room Temperature (in an inert atmosphere) | Lower temperatures slow down potential degradation reactions. Storage at room temperature is acceptable if the compound is protected from atmospheric oxygen. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the alcohol and the triple bond. |

| Container | Tightly sealed, light-resistant container | Prevents exposure to air and light, which can promote degradation. |

| Location | Well-ventilated area, away from incompatible materials | Ensures safety in case of accidental release and prevents contact with substances that could induce decomposition. |

Potential Degradation Pathways

Caption: Factors influencing this compound stability.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies on this compound. These protocols are based on standard pharmaceutical industry practices and should be adapted based on the specific analytical methods and instrumentation available.

Hydrolytic Stability

-

Objective: To assess the stability of this compound in acidic and basic conditions.

-

Methodology:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Maintain the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots immediately.

-

Analyze the samples by a suitable stability-indicating method (e.g., HPLC, GC-MS) to quantify the remaining this compound and detect any degradation products.

-

Oxidative Stability

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Methodology:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at predetermined intervals.

-

Quantify the parent compound and identify degradation products.

-

Thermal Stability

-

Objective: To determine the effect of elevated temperatures on the stability of this compound.

-

Methodology:

-

Place a known quantity of pure this compound in a controlled temperature oven (e.g., 60 °C, 80 °C).

-

Expose the sample for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, dissolve a portion of the sample in a suitable solvent.

-

Analyze the solution to assess for degradation.

-

Photostability

-

Objective: To assess the stability of this compound upon exposure to light.

-

Methodology:

-

Expose a solution of this compound (and a solid sample) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

After a specified duration of exposure, analyze both the exposed and control samples.

-

Compare the results to determine the extent of photodegradation.

-

Experimental Workflow for Stability Indicating Method Development

A robust stability-indicating analytical method is essential for accurately assessing the stability of this compound. The following diagram outlines a typical workflow for developing and validating such a method.

Caption: A typical workflow for developing a stability-indicating analytical method.

Conclusion

While this compound is a stable molecule under recommended storage conditions, its functional groups can be susceptible to degradation under stress. For researchers and drug development professionals, understanding these potential instabilities is paramount. The implementation of rigorous stability testing, guided by the principles and protocols outlined in this guide, will ensure the quality, safety, and efficacy of products and research outcomes involving this compound. It is strongly recommended to conduct specific forced degradation studies to generate quantitative data and identify potential degradation products for this particular molecule, as this information is not extensively available in current literature.

The Versatile Building Block: A Technical Guide to 3-Heptyn-1-ol and Its Synonyms for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a C7 Acetylenic Alcohol

3-Heptyn-1-ol is a versatile seven-carbon acetylenic alcohol that serves as a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a terminal hydroxyl group and an internal triple bond, provides two reactive centers for a variety of chemical transformations. This guide offers an in-depth exploration of this compound, its synonyms, chemical properties, synthesis, and its significant applications in the development of targeted therapeutics, with a focus on its role as a precursor to selective COX-2 inhibitors.

Nomenclature and Identification: A Comprehensive List of Synonyms and Identifiers

For clarity and comprehensive database searching, it is crucial to be familiar with the various synonyms and identifiers for this compound.

| Name/Identifier | Value | Source |

| Systematic (IUPAC) Name | hept-3-yn-1-ol | [2] |

| Common Synonyms | 3-Heptino-1-ol | [1] |

| CAS Number | 14916-79-1 | [2] |

| PubChem CID | 84693 | [2] |

| EC Number | 238-985-6 | [3] |

| MDL Number | MFCD00039551 | [3] |

| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3 | [4] |

| InChIKey | PSWHODJVUOXHKA-UHFFFAOYSA-N | [4] |

| SMILES | CCCC#CCCO | [3] |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [4] |

| Molecular Weight | 112.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 80-82 °C at 15 mmHg | [1] |

| Density | 0.920 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.456 | [3] |

| Flash Point | 74 °C (165.2 °F) | [5] |

| Solubility | Soluble in many organic solvents. |

Spectral Data

Spectral data is critical for the identification and characterization of this compound. Representative data from public databases are provided below.

-

¹H NMR, ¹³C NMR, IR, and Mass Spectra are available through public repositories such as the NIST WebBook and PubChem.[2][4]

Synthesis of this compound: An Experimental Protocol

Below is a plausible, generalized experimental workflow for the synthesis of this compound based on common organometallic reactions with epoxides.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation of 1-Pentyne: To a solution of 1-pentyne in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C), a strong base like n-butyllithium is added dropwise. This deprotonates the terminal alkyne, forming the corresponding lithium pentynilide. The choice of a strong base is critical due to the pKa of the terminal alkyne proton (around 25).

-

Nucleophilic Attack on Ethylene Oxide: Ethylene oxide is then added to the solution of the lithium pentynilide. The nucleophilic acetylide attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a lithium alkoxide. This reaction is typically carried out at low temperatures and allowed to warm to room temperature slowly.

-

Aqueous Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. This protonates the alkoxide to yield the desired this compound. The product is then extracted from the aqueous layer using an organic solvent, dried, and purified, typically by vacuum distillation.

The Role of this compound in Drug Development: A Precursor to Selective COX-2 Inhibitors

A significant application of this compound in medicinal chemistry is its use in the preparation and covalent modification of selective cyclooxygenase-2 (COX-2) inactivators.[7] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

The COX Signaling Pathway and Rationale for Selective Inhibition

Caption: Simplified COX signaling pathway and points of intervention.

The structural features of selective COX-2 inhibitors, such as celecoxib, often include a central heterocyclic ring system with specific substituents that allow for selective binding to the larger active site of the COX-2 enzyme compared to COX-1.[10] The versatile reactivity of this compound allows for its incorporation into various molecular scaffolds that can be designed to target the COX-2 active site. The triple bond can participate in cycloaddition reactions to form heterocyclic cores, while the hydroxyl group can be used for further functionalization or as a key interacting group with the enzyme.

Synthetic Utility and Reactivity of this compound

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

Reactions of the Hydroxyl Group

The terminal alcohol can undergo typical alcohol reactions, including:

-

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

-

Esterification and Etherification: Formation of esters and ethers.

-

Conversion to Halides: Substitution of the hydroxyl group with a halogen.

Reactions of the Internal Alkyne

The internal triple bond can participate in a variety of addition and transformation reactions:

-

Hydrogenation: Selective reduction to the corresponding (Z)- or (E)-alkene, or complete reduction to the alkane.

-

Hydration: Conversion to a ketone.

-

Halogenation: Addition of halogens across the triple bond.

-

Cycloaddition Reactions: Participation in [3+2] or [4+2] cycloadditions to form heterocyclic systems.

-

Sonogashira Coupling: While less common for internal alkynes, reactions at the propargylic positions can be achieved.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] It is an irritant to the skin and eyes.[11] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound, with its array of synonyms and unique chemical structure, is a valuable and versatile tool for researchers and scientists, particularly in the realm of drug discovery and development. Its utility as a precursor for the synthesis of selective COX-2 inhibitors highlights its potential in creating targeted therapeutics with improved safety profiles. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for harnessing its full potential in the design and creation of novel and complex molecules.

References

- 1. Alkynes to Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Enduring Utility of Heptynols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptynols, a class of seven-carbon alkynyl alcohols, represent a fascinating and versatile group of molecules that have played a quiet yet significant role in the advancement of organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for principal heptynol isomers. It further details their physicochemical properties and touches upon their emerging biological significance. While specific signaling pathways involving heptynols are not yet extensively elucidated in publicly available literature, this guide lays the foundational chemical knowledge for future investigations into their pharmacological and biological roles.

Introduction: The Dawn of Acetylenic Alcohols

The story of heptynols is intrinsically linked to the broader history of alkyne chemistry. The late 19th and early 20th centuries witnessed groundbreaking discoveries that enabled the manipulation of the carbon-carbon triple bond. A pivotal moment was the discovery of the Grignard reaction by François Auguste Victor Grignard in 1900, which provided a robust method for forming carbon-carbon bonds.[1][2] This was followed by the development of organolithium reagents in the 1930s by Karl Ziegler, Georg Wittig, and Henry Gilman, offering a new level of reactivity for alkyne functionalization.[3][4] These fundamental reactions paved the way for the synthesis of a vast array of alkynyl alcohols, including the heptynol family. The term "ethynylation," referring to the addition of an acetylene unit to a carbonyl group, was later coined by Walter Reppe for industrial-scale syntheses of propargyl alcohol, the simplest alkynyl alcohol.[5]

Key Heptynol Isomers: Synthesis and Historical Context

This guide focuses on three primary isomers of heptynol, distinguished by the position of the alkyne and hydroxyl groups. While a definitive singular "discovery" paper for each isomer is not readily apparent in the historical literature, their synthesis became feasible and was likely achieved by various research groups in the mid-20th century following the establishment of reliable alkynylation methods.

1-Heptyn-3-ol

The synthesis of 1-heptyn-3-ol is a classic example of the application of Grignard chemistry. One of the earliest detailed preparations can be inferred from the work of Papa and Ginsberg in 1953, who synthesized a series of acetylenic carbinols. The general method involves the reaction of an ethynylmagnesium halide with an appropriate aldehyde.

Experimental Protocol: Synthesis of 1-Heptyn-3-ol via Grignard Reaction

This protocol is based on established Grignard procedures for the synthesis of acetylenic alcohols.

-

Materials: Magnesium turnings, ethyl bromide, anhydrous diethyl ether, acetylene gas, pentanal, saturated aqueous ammonium chloride solution, anhydrous sodium sulfate.

-

Procedure:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and gas inlet tube, magnesium turnings are covered with anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide (Grignard reagent). Once the reaction is complete, dry acetylene gas is bubbled through the solution to form ethynylmagnesium bromide.

-

Reaction with Pentanal: The Grignard reagent solution is cooled in an ice bath. A solution of pentanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude 1-heptyn-3-ol is purified by vacuum distillation.

-

2-Heptyn-1-ol

2-Heptyn-1-ol is a primary propargylic alcohol. Its synthesis typically involves the reaction of a metalated 1-pentyne with a source of formaldehyde, such as paraformaldehyde.

Experimental Protocol: Synthesis of 2-Heptyn-1-ol

This protocol is a representative method for the synthesis of primary propargylic alcohols.

-

Materials: 1-Pentyne, n-butyllithium in hexane, anhydrous tetrahydrofuran (THF), paraformaldehyde, dilute sulfuric acid, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

Lithiation of 1-Pentyne: A solution of 1-pentyne in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred for one hour to form lithium pentynilide.

-

Reaction with Paraformaldehyde: Dry paraformaldehyde is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the addition of water. The mixture is acidified with dilute sulfuric acid and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude 2-heptyn-1-ol is purified by vacuum distillation.

-

3-Heptyn-1-ol

The synthesis of this compound can be achieved by the reaction of a metalated 1-pentyne with ethylene oxide. This reaction provides a straightforward route to γ-acetylenic alcohols.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of γ-acetylenic alcohols.

-

Materials: 1-Pentyne, sodium amide in liquid ammonia, ethylene oxide, anhydrous diethyl ether, ammonium chloride.

-

Procedure:

-

Formation of Sodium Pentynilide: In a flask equipped with a dry ice condenser and a stirrer, liquid ammonia is condensed. Sodium metal is added in small pieces until a persistent blue color is obtained, indicating the formation of sodium amide. 1-Pentyne is then added dropwise to form sodium pentynilide.

-

Reaction with Ethylene Oxide: A solution of ethylene oxide in anhydrous diethyl ether is added to the reaction mixture. The ammonia is allowed to evaporate, and the reaction is stirred at room temperature.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic extracts are dried over a suitable drying agent.

-

Purification: The solvent is removed, and the crude this compound is purified by distillation.

-

Physicochemical and Spectroscopic Data of Heptynol Isomers

The following tables summarize key quantitative data for the three heptynol isomers discussed. These properties are crucial for their identification, purification, and application in various chemical processes.

Table 1: Physical Properties of Heptynol Isomers

| Property | 1-Heptyn-3-ol | 2-Heptyn-1-ol | This compound |

| CAS Number | 7383-19-9 | 1002-36-4 | 14916-79-1 |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O | C₇H₁₂O |

| Molecular Weight ( g/mol ) | 112.17 | 112.17 | 112.17 |

| Boiling Point (°C) | 158-160 | 89-90 / 16 mmHg | 80-82 / 15 mmHg |

| Density (g/mL at 25°C) | 0.863 | 0.882 | 0.882 |

| Refractive Index (n²⁰/D) | 1.445 | 1.455 | 1.456 |

Table 2: Spectroscopic Data of Heptynol Isomers

| Spectroscopic Data | 1-Heptyn-3-ol | 2-Heptyn-1-ol | This compound |

| IR (cm⁻¹) | ~3300 (O-H), ~3300 (≡C-H), ~2100 (C≡C), ~1050 (C-O) | ~3300 (O-H), ~2250 (C≡C, weak), ~1020 (C-O) | ~3300 (O-H), ~2250 (C≡C, weak), ~1040 (C-O) |

| ¹H NMR (δ, ppm) | Signals for alkyl chain, methine proton adjacent to OH, and terminal alkyne proton. | Signals for alkyl chain, methylene protons adjacent to OH, and methylene protons adjacent to the alkyne. | Signals for alkyl chain, methylene protons adjacent to OH, and methylene protons adjacent to the alkyne. |

| ¹³C NMR (δ, ppm) | Resonances for alkyl carbons, carbinol carbon, and two sp-hybridized carbons. | Resonances for alkyl carbons, hydroxymethyl carbon, and two sp-hybridized carbons. | Resonances for alkyl carbons, hydroxymethyl carbon, and two sp-hybridized carbons. |

| Mass Spec (m/z) | Molecular ion peak and characteristic fragmentation patterns. | Molecular ion peak and characteristic fragmentation patterns. | Molecular ion peak and characteristic fragmentation patterns. |

Biological Significance and Future Directions

While the primary historical and industrial applications of heptynols have been in the realm of organic synthesis as versatile building blocks, there is emerging interest in the biological activities of alkynyl alcohols.[6] The incorporation of the alkynyl group can enhance metabolic stability, improve pharmacokinetic profiles, and increase target selectivity in drug candidates.[7] Alkynyl alcohols have also shown potential as natural insecticides.[2]

Currently, there is a lack of specific, publicly available research detailing the involvement of heptynols in defined cellular signaling pathways. This represents a significant knowledge gap and an opportunity for future research. Given the known biological activities of other lipid-like molecules and alcohols, it is plausible that heptynols could interact with various cellular targets, including enzymes, receptors, and ion channels.

Logical Relationship for Future Investigation:

Caption: A logical workflow for investigating the biological roles of heptynols.

Future research efforts should focus on systematic screening of heptynol isomers in various biological assays to identify potential therapeutic activities. Positive hits would then warrant further investigation to identify their molecular targets and elucidate the signaling pathways through which they exert their effects. This could open new avenues for the development of heptynol-based therapeutics.

Conclusion

The heptynols, born from the foundational discoveries in organometallic chemistry, have a rich, albeit understated, history as valuable synthetic intermediates. Their straightforward preparation, coupled with the unique reactivity of the alkyne and hydroxyl functionalities, has secured their place in the synthetic chemist's toolkit. While their specific roles in biological signaling are yet to be fully uncovered, the known pharmacological potential of the alkynyl moiety suggests that heptynols may hold untapped therapeutic value. This guide serves as a comprehensive resource on the established chemistry of heptynols and a call to action for the exploration of their potential in the fields of pharmacology and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Alkynylation - Wikipedia [en.wikipedia.org]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. nbinno.com [nbinno.com]

- 7. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Heptyn-1-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptyn-1-ol is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the creation of complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its bifunctional nature, possessing both a hydroxyl group and an internal alkyne, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures, including heterocyclic compounds with potential biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its conversion to pyrazole derivatives, a core scaffold in many selective COX-2 inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [3][4] |

| Molecular Weight | 112.17 g/mol | [4] |

| CAS Number | 14916-79-1 | [3][4][5] |

| Appearance | Liquid | |

| Boiling Point | 80-82 °C (15 mmHg) | [5] |

| Density | 0.882 g/mL | [5] |

| Refractive Index (n20/D) | 1.4555 | [5] |

| IUPAC Name | Hept-3-yn-1-ol | [4] |

Spectroscopic Data:

-

Infrared (IR) Spectrum: The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl group (O-H stretch) and the carbon-carbon triple bond (C≡C stretch).

-

Mass Spectrum: The mass spectrum provides information about the fragmentation pattern of the molecule upon ionization, confirming its molecular weight and structure.[3]

Application in the Synthesis of Pyrazole Derivatives

A significant application of this compound is its use as a precursor for the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules, including selective cyclooxygenase-2 (COX-2) inhibitors used as anti-inflammatory drugs. The synthesis involves a two-step sequence: oxidation of the primary alcohol to a ketone, followed by a cyclocondensation reaction with a hydrazine derivative.

Logical Workflow for Pyrazole Synthesis from this compound

Caption: Synthetic pathway from this compound to a substituted pyrazole.

Experimental Protocols

The following are detailed protocols for the key transformations of this compound into a pyrazole derivative.

Protocol 1: Oxidation of this compound to Hept-3-yn-2-one

This protocol describes the oxidation of the primary alcohol functionality of this compound to the corresponding ketone, Hept-3-yn-2-one. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, Hept-3-yn-2-one, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Characterization of Hept-3-yn-2-one:

-

¹H NMR: The spectrum is expected to show signals corresponding to the propyl group, the methylene group adjacent to the ketone, and the methyl group of the ketone.

-

¹³C NMR: The spectrum should display a characteristic peak for the ketone carbonyl carbon, in addition to the signals for the alkynyl carbons and the aliphatic carbons.

-

IR: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretch of the ketone.

Protocol 2: Synthesis of 5-Propyl-3-methyl-1H-pyrazole from Hept-3-yn-2-one

This protocol details the cyclocondensation of the synthesized Hept-3-yn-2-one with hydrazine hydrate to form the corresponding pyrazole. This reaction is a classic method for the formation of the pyrazole ring.

Materials:

-

Hept-3-yn-2-one

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Hept-3-yn-2-one (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude 5-propyl-3-methyl-1H-pyrazole can be purified by column chromatography or recrystallization.

Expected Yield: 70-80%

Characterization of 5-Propyl-3-methyl-1H-pyrazole:

-

¹H NMR: The spectrum should show characteristic signals for the propyl and methyl groups attached to the pyrazole ring, a signal for the pyrazole ring proton, and a broad signal for the N-H proton.

-

¹³C NMR: The spectrum will display signals for the carbons of the pyrazole ring and the substituent groups.

-

Mass Spectrometry: The molecular ion peak will confirm the successful formation of the pyrazole.

Signaling Pathway Diagram

While this compound itself is not directly involved in signaling pathways, its derivatives, such as the synthesized pyrazoles, can act as inhibitors of enzymes like COX-2. The following diagram illustrates the simplified mechanism of action of COX-2 inhibitors.

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Conclusion

This compound is a highly useful building block in organic synthesis, offering access to a variety of complex molecules. The protocols provided herein for the synthesis of a pyrazole derivative demonstrate a practical application of this starting material in the construction of biologically relevant heterocyclic systems. The versatility of this compound, coupled with the straightforward nature of its transformations, makes it a valuable tool for researchers in the fields of synthetic chemistry and drug discovery.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H12O | CID 84693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

Application Notes and Protocols for Reactions Involving the Terminal Alkyne of 3-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving the terminal alkyne of 3-heptyn-1-ol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the synthetic utility of its terminal alkyne and the presence of a hydroxyl group, which allows for further functionalization. The protocols provided herein are based on established methodologies for terminal alkynes and homopropargylic alcohols, offering a practical guide for the synthesis of diverse molecular scaffolds.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. The hydroxyl group in this compound is generally tolerated under standard Sonogashira conditions, meaning protection is often not required.

Reaction Scheme:

Caption: Sonogashira coupling of this compound with an aryl halide.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and the aryl halide (e.g., iodobenzene, 1.0 mmol).

-

Add a magnetic stir bar and dissolve the solids in a suitable solvent such as degassed triethylamine (TEA) or a mixture of THF and an amine base (e.g., diisopropylamine, DIPA).

-

Add this compound (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data for Sonogashira Coupling of Homopropargylic Alcohols